2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide
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Overview
Description
The compound “2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . These compounds are known for their antiproliferative activity against several cancer cell lines .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and class. It contains a [1,2,3]triazolo[4,5-d]pyrimidine core, which is a bicyclic structure consisting of a triazole ring fused with a pyrimidine ring . It also has a benzyl group and a phenylacetamide group attached to the triazolopyrimidine core via a sulfur atom .Scientific Research Applications
Potential Antiasthma Agents
Compounds like 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which are structurally related to 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide, have been found active as mediator release inhibitors in the human basophil histamine release assay, suggesting potential applications in antiasthma treatments. These compounds were synthesized using a sequence of reactions involving arylamidines, indicating their promise for further pharmacological and toxicological study (Medwid et al., 1990).
Antimicrobial Agents
A study on the synthesis and structure-activity relationship of thiophene-based heterocycles, including [1,2,4]triazolo[1,5-α]pyrimidine derivatives, demonstrated their potential as antimicrobial agents. Some synthesized compounds showed higher potency than standard drugs like Amphotericin B against certain fungi, indicating their effectiveness in combating microbial infections (Mabkhot et al., 2016).
Insecticidal Applications
A range of heterocycles, including triazolo[1,5-a]pyrimidine derivatives, have been synthesized and assessed as insecticidal agents against the cotton leafworm. These compounds, originating from a cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide precursor, exhibited potential as effective insecticides, suggesting a possible application in agricultural pest control (Fadda et al., 2017).
Antitumor Agents
The synthesis of various thiazolopyrimidine derivatives, including triazolo and triazinopyrimidine derivatives, has shown promising results in antimicrobial activity, with a subset of compounds also demonstrating potential as antitumor agents. This indicates the application of such compounds in cancer research and potential therapeutic developments (Said et al., 2004).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . The downstream effect of this disruption is the inhibition of cell proliferation, particularly in cancer cells .
Result of Action
The compound’s action results in significant inhibition of cell proliferation in various cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c26-16(22-15-9-5-2-6-10-15)12-27-19-17-18(20-13-21-19)25(24-23-17)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAQWGSMZKMFJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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